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Compound of Interest

Compound Name: Perthane

Cat. No.: B1679655

For researchers, scientists, and drug development professionals, this guide provides a
comprehensive comparison of the carcinogenic potential of the organochlorine pesticide
Perthane and its predicted metabolites. This analysis is based on available experimental data
and highlights the need for further investigation into the specific metabolic pathways and
toxicological profiles of these compounds.

Perthane, chemically known as 1,1-dichloro-2,2-bis(p-ethylphenyl)ethane, is a structural
analogue of the insecticide DDT. Due to this structural similarity, its metabolism is predicted to
follow a similar pathway, leading to the formation of several key metabolites. This guide
synthesizes the available carcinogenicity data for Perthane and compares it with data for its
presumed metabolites, drawing parallels with the known carcinogenic profiles of structurally
similar compounds.

Executive Summary of Carcinogenic Potential
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Compound Species/System Key Findings Citation
Not carcinogenic
F344 Rats (Male & N
Perthane under the conditions [1]

Female)

of the bioassay.

B6C3F1 Mice (Male)

Not carcinogenic
under the conditions

of the bioassay.

[1]

B6C3F1 Mice

(Female)

Suggestive of a
carcinogenic effect,
with a dose-related
increase in
hepatocellular
carcinomas or

adenomas.

[1]

Predicted Metabolite
Analogue: p,p'-DDE

Human Breast Cancer
Cells

Potent androgen
antagonist; may
increase breast
cancer progression by
opposing the
androgen signaling

pathway.

[2]

Human Studies

(Combined Analysis)

Does not support a
strong association
between
plasma/serum
concentrations and

breast cancer risk.

[3]

Predicted Metabolite

Some evidence of

carcinogenic activity
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leukemia, histiocytic

sarcoma).

Some evidence of
) carcinogenic activity
B6C3F1 Mice (Male)
(hepatocellular

neoplasms).

Equivocal evidence of

) carcinogenic activity
B6C3F1 Mice

(histiocytic sarcoma,
(Female)

hepatocellular

adenoma).

Experimental Protocols
Bioassay of Perthane for Possible Carcinogenicity

A bioassay of p,p'-ethyl-DDD (Perthane) for potential carcinogenicity was conducted by the
National Cancer Institute. The experimental design involved the administration of the test
chemical in the feed to F344 rats and B6C3F1 mice.

» Animal Models:
o Fischer 344 (F344) rats
o B6C3F1 mice
o Group Size: 50 animals of each sex per group.
e Dosing Regimen:
o Rats (Male and Female): 3,500 or 7,000 ppm in the diet for 105 weeks.
o Male Mice: 2,500 or 5,000 ppm in the diet for 105 weeks.

o Female Mice: Initial doses of 5,000 or 10,000 ppm were reduced after 48 weeks to 1,000
and 3,000 ppm, respectively, due to excessive body weight reduction. The time-weighted
average doses were 2,828 and 6,200 ppm over 105 weeks.
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o Control Groups: Matched control groups of 20 untreated animals of each sex for each
species.

e Duration: 105 weeks.
» Endpoint: Histopathological examination for the presence of tumors.

The following diagram illustrates the experimental workflow of the National Cancer Institute's

bioassay of Perthane.
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NCI Bioassay Workflow for Perthane

Predicted Metabolic Pathway of Perthane

Based on the metabolism of the structurally similar compound DDT, the following metabolic
pathway for Perthane is proposed. This pathway involves dehydrochlorination, reductive

dechlorination, and oxidation reactions.
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Predicted Metabolic Pathway of Perthane

Discussion of Carcinogenic Potential

The National Cancer Institute's bioassay concluded that Perthane was not carcinogenic in
male and female F344 rats and male B6C3F1 mice under the tested conditions. However, the
results for female B6C3F1 mice were suggestive of a carcinogenic effect, showing a dose-
related increase in liver tumors. This finding warrants further investigation to understand the
potential sex-specific carcinogenic mechanisms of Perthane.

While direct carcinogenicity data for the predicted metabolites of Perthane are lacking,
information on structurally similar compounds provides some insights. The DDT metabolite,
p,p'-DDE, a presumed analogue of a Perthane metabolite, has been investigated for its role in
breast cancer. Studies have shown it to be a potent androgen antagonist, which could
contribute to breast cancer progression. However, a combined analysis of several human
studies did not find a strong link between p,p'-DDE levels and breast cancer risk.

Another predicted metabolite, 4,4'-diethylbenzophenone, is structurally similar to
benzophenone. Carcinogenicity studies on benzophenone have shown some evidence of
carcinogenic activity in male rats (renal tubule adenoma) and male mice (hepatocellular
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neoplasms), with equivocal findings in female rats and mice. These findings suggest that the
benzophenone moiety could be of toxicological concern.

Potential Signaling Pathways in Pesticide-Induced
Carcinogenesis

While specific signaling pathways affected by Perthane have not been elucidated,
organochlorine pesticides, in general, are known to induce oxidative stress, which can play a
crucial role in carcinogenesis. The generation of reactive oxygen species (ROS) can lead to
cellular damage and activate various signaling pathways involved in cell proliferation, survival,
and inflammation.

The following diagram illustrates a general overview of signaling pathways that can be affected
by pesticide-induced oxidative stress. It is important to note that this is a generalized pathway
and its specific relevance to Perthane and its metabolites requires further investigation.
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General Pesticide-Induced Carcinogenesis Pathways

Conclusion
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The available data suggests that Perthane has a low carcinogenic potential in rats and male
mice. However, the suggestive evidence of a carcinogenic effect in female mice highlights the
need for a more in-depth understanding of its sex-specific toxicity. Furthermore, the lack of
direct carcinogenicity data for its predicted metabolites is a significant knowledge gap. The
carcinogenic potential of structurally similar compounds, such as benzophenone, indicates that
the metabolites of Perthane may not be entirely benign. Future research should focus on
definitively identifying the metabolic pathways of Perthane, assessing the carcinogenic
potential of its individual metabolites, and elucidating the specific signaling pathways involved
in any observed toxicity. This will enable a more accurate and comprehensive risk assessment
for human exposure to Perthane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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